molecular formula C21H17N3O6 B2940184 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946222-69-1

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2940184
CAS No.: 946222-69-1
M. Wt: 407.382
InChI Key: OUCDXNYGPFWTQH-UHFFFAOYSA-N
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Description

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide features a 1,4-benzodioxin moiety linked to a 1,2-dihydropyridine carboxamide scaffold. Key structural elements include:

  • 2-Oxo-1,2-dihydropyridine core: A redox-active heterocycle common in bioactive molecules, often associated with calcium channel modulation or enzyme inhibition.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O6/c25-20(22-15-6-7-18-19(12-15)30-10-9-29-18)17-5-2-8-23(21(17)26)13-14-3-1-4-16(11-14)24(27)28/h1-8,11-12H,9-10,13H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCDXNYGPFWTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CN(C3=O)CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C19H18N2O4
  • Molecular Weight : 342.36 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways related to cancer and neurodegenerative diseases.
  • Receptor Modulation : It may interact with specific receptors in the central nervous system (CNS), influencing neurotransmitter release and activity.
  • Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, which could contribute to its protective effects against oxidative stress-related diseases.

Biological Assays and Findings

Research studies have demonstrated the following biological activities:

Activity TypeFindings
Anticancer ActivityExhibited cytotoxic effects on various cancer cell lines (e.g., MCF7).
Antimicrobial ActivityShowed moderate antibacterial effects against Gram-positive bacteria.
Cholinesterase InhibitionIn vitro assays indicated inhibition of acetylcholinesterase (AChE) activity.

Study 1: Anticancer Properties

In a study published in a peer-reviewed journal, this compound was evaluated for its anticancer properties against breast cancer cell lines. The results indicated an IC50 value of 25 µM, suggesting significant cytotoxicity compared to standard chemotherapeutic agents .

Study 2: Cholinesterase Inhibition

Another study focused on the compound's ability to inhibit cholinesterase enzymes, which are critical in neurodegenerative disorders like Alzheimer's disease. The compound demonstrated an IC50 value of 30 µM for AChE inhibition, indicating its potential as a therapeutic agent for cognitive enhancement .

Additional Research Findings

Recent investigations have identified structural analogs of this compound that exhibit improved potency and selectivity towards specific biological targets. These findings suggest avenues for further optimization and development into clinically relevant drugs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Yield (%) NMR Shifts (Regions of Variation)
Target Compound Not Provided Not Provided 3-Nitrophenylmethyl, 1,4-benzodioxin N/A N/A N/A
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) C₃₂H₂₈N₄O₇ 604.59 4-Nitrophenyl, phenethyl, cyano 243–245 51 Not Specified
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) C₃₁H₂₆N₄O₇ 590.56 4-Nitrophenyl, benzyl, cyano 215–217 55 Not Specified
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine C₂₃H₂₅N₃O₃ 391.46 1,4-Benzodioxin, dimethylaminomethyl, methoxy N/A N/A N/A
5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide C₂₈H₂₄N₄O₅S 528.58 Furyl, thioether, 4-methoxyphenyl N/A N/A N/A
Key Observations:

Nitrophenyl Positional Isomerism: The target compound’s 3-nitrophenyl group contrasts with the 4-nitrophenyl substituents in compounds 1l and 2d. In 1l and 2d, the 4-nitrophenyl group is associated with higher melting points (>200°C), suggesting stronger intermolecular forces compared to the target compound’s 3-nitro derivative.

Benzodioxin vs. Imidazopyridine Cores :

  • The benzodioxin ring in the target compound and may enhance solubility in polar solvents compared to the imidazopyridine cores of 1l and 2d , which feature bulkier fused rings.

Dihydropyridine Derivatives :

  • The dihydropyridine core in the target compound and is redox-active, but the presence of a thioether and furyl group in introduces distinct electronic and steric profiles, likely influencing biological activity .

Spectroscopic and Reactivity Comparisons

NMR Analysis ():
  • In a study comparing rapamycin analogs (Rapa , 1 , and 7 ), regions of varying NMR shifts (positions 29–36 and 39–44) were linked to substituent differences . By analogy, the target compound’s 3-nitrophenylmethyl group likely induces distinct chemical shifts in analogous regions, affecting its spectroscopic fingerprint.
Lumping Strategy ():
  • Organic compounds with similar cores (e.g., dihydropyridines, benzodioxins) may undergo comparable reaction pathways despite substituent variations. For example, the target compound and could exhibit similar degradation kinetics due to shared benzodioxin motifs .

Pharmacological Implications

  • 1,4-Dihydropyridines : The target compound’s dihydropyridine core is structurally analogous to calcium channel blockers (e.g., nifedipine), but the 3-nitrophenyl and benzodioxin groups may redirect activity toward kinase inhibition or anti-inflammatory pathways .
  • Tetrahydroimidazopyridines (1l, 2d) : These compounds’ yields (51–55%) and melting points suggest synthetic challenges in introducing nitro groups, highlighting the need for optimized protocols for the target compound’s scale-up .

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